Ethyl 4-methylheptanoate
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Overview
Description
Ethyl 4-methylheptanoate is an organic compound classified as an ester. It is known for its pleasant fruity aroma, which makes it a valuable component in the flavor and fragrance industry. This compound is also recognized for its role as a pheromone in certain beetle species, specifically in the genus Nicrophorus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methylheptanoate can be synthesized through the esterification of 4-methylheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the equilibrium towards ester formation. The general reaction is as follows:
4-methylheptanoic acid+ethanolH2SO4ethyl 4-methylheptanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 4-methylheptanoic acid and ethanol.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 4-methylheptanoic acid and ethanol.
Reduction: 4-methylheptanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 4-methylheptanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Mechanism of Action
As a pheromone, ethyl 4-methylheptanoate exerts its effects by binding to specific olfactory receptors in the target beetle species. This binding triggers a cascade of neural responses that lead to behavioral changes, such as attraction or aggregation . The molecular targets are primarily olfactory receptor neurons that are tuned to detect this specific compound.
Comparison with Similar Compounds
Ethyl 4-methylheptanoate can be compared to other esters with similar structures and functions:
Ethyl 4-methyloctanoate: Similar in structure but with an additional carbon in the alkyl chain, also functions as a pheromone.
Ethyl butanoate: A shorter chain ester with a fruity aroma, commonly used in flavorings.
Ethyl hexanoate: Another ester with a fruity smell, used in the fragrance industry.
Uniqueness: this compound is unique due to its specific role as a pheromone in certain beetle species, which is not a common characteristic among esters .
Properties
IUPAC Name |
ethyl 4-methylheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-9(3)7-8-10(11)12-5-2/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSADWJQUICPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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